![molecular formula C8H7NO4 B567951 2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-8-carboxylic acid CAS No. 1228665-94-8](/img/structure/B567951.png)

2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-8-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

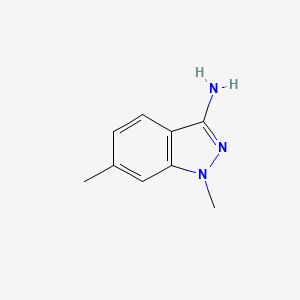

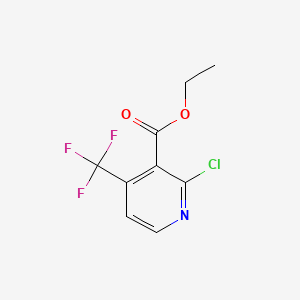

“2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-8-carboxylic acid” is a chemical compound with the empirical formula C8H7NO4 . It has a molecular weight of 181.15 . The compound is solid in form .

Molecular Structure Analysis

The SMILES string representation of this compound isOC(=O)c1ccnc2OCCOc12 . This provides a textual representation of the compound’s molecular structure . Physical And Chemical Properties Analysis

As mentioned earlier, “2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-8-carboxylic acid” is a solid compound . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources.Aplicaciones Científicas De Investigación

Novel Analogues and Scaffolds for Therapeutic Agents

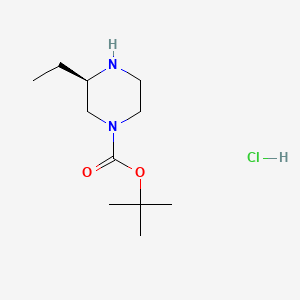

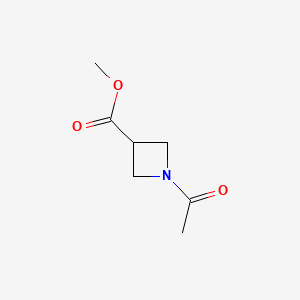

A series of novel analogues of 3-substituted-2,3-dihydro-1,4-dioxino[2,3-b]pyridine, modified in the non-aromatic ring, have been synthesized. These novel scaffolds are attractive intermediates due to the presence of a versatile hydroxymethyl group in their structure, paving the way for the preparation of potential new therapeutic agents (Bartolomea et al., 2003).

Enantioselective Synthesis and Purity Control

An enantioselective synthesis method for 2- and 3-substituted 2,3-dihydro[1,4]dioxino[2,3-b]pyridine derivatives has been described. The enantiomeric purity of each isomer is determined by capillary electrophoresis using a dual-cyclodextrin system, showing significant advancements in the synthesis and analysis of these compounds (Lazar et al., 2005).

Supramolecular Synthons in Crystal Engineering

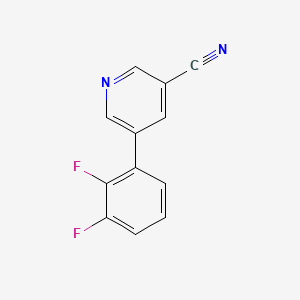

The study of pyrazinic acid and isomeric methylpyrazine carboxylic acids' X-ray crystal structures shows the occurrence of carboxylic acid-pyridine supramolecular synthon V. This finding is significant for crystal engineering strategies, highlighting the role of non-covalent interactions in the crystal structures of pyridine and pyrazine monocarboxylic acids (Vishweshwar et al., 2002).

Drug Discovery and Combinatorial Chemistry

Research on 3-substituted-2,3-dihydro-1,4-dioxino[2,3-b]pyridine has led to the selective introduction of substituents on the pyridine ring through electrophilic aromatic substitution and addition-elimination reactions. The functionalization achieved at the 3-position makes these products potential scaffolds for drug discovery and combinatorial chemistry applications (Alcázar et al., 2003).

Coordination Polymers and MOFs

The preparation of metal-organic frameworks (MOFs) using pyridine-2,3-dicarboxylic acid as a bridging ligand highlights the interest in polycarboxylate ligands for creating structures with tunable properties. This research emphasizes the potential applications of these coordination polymers in areas such as adsorption, separation processes, and catalysis (Tabatabaee et al., 2011).

Propiedades

IUPAC Name |

2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-8-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO4/c10-8(11)5-1-2-9-7-6(5)12-3-4-13-7/h1-2H,3-4H2,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUYPCIREYQUIAA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=NC=CC(=C2O1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40678383 |

Source

|

| Record name | 2,3-Dihydro[1,4]dioxino[2,3-b]pyridine-8-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40678383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1228665-94-8 |

Source

|

| Record name | 2,3-Dihydro-1,4-dioxino[2,3-b]pyridine-8-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1228665-94-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dihydro[1,4]dioxino[2,3-b]pyridine-8-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40678383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-Aminoethyl)-2-[5-(3-phenoxyphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B567873.png)

![Methyl 2-[5-(3-Phenoxyphenyl)-2H-tetrazol-2-yl]acetate](/img/structure/B567874.png)

![4,5,6,7-Tetrahydrobenzo[b]thiophen-2-amine hydrochloride](/img/structure/B567876.png)

![(1R,2S,5S)-3-((S)-2-(3-(1-(tert-butylsulfonylmethyl)cyclohexyl)ureido)-3,3-dimethylbutanoyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B567878.png)

![3-Methylimidazo[1,2-a]pyridine-5-carbaldehyde](/img/structure/B567885.png)